molecular formula C17H12N4O B14378594 2-Phenyl-5-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one CAS No. 89819-60-3

2-Phenyl-5-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one

Cat. No.: B14378594
CAS No.: 89819-60-3
M. Wt: 288.30 g/mol
InChI Key: UZICBIVUUBNZHW-UHFFFAOYSA-N
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Description

2-Phenyl-5-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core fused with phenyl and pyridinyl groups. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-5-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one typically involves multi-step procedures that include the formation of the pyrazolo[1,5-a]pyrimidine core followed by functionalization with phenyl and pyridinyl groups. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-aminopyrazole with β-diketones or β-ketoesters can lead to the formation of the pyrazolo[1,5-a]pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-5-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the compound with altered functional groups .

Mechanism of Action

The mechanism of action of 2-Phenyl-5-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Phenyl-5-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one include:

Uniqueness

The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its distinct chemical reactivity and potential biological activities. Its ability to interact with a wide range of molecular targets makes it a valuable compound for scientific research and drug development .

Properties

CAS No.

89819-60-3

Molecular Formula

C17H12N4O

Molecular Weight

288.30 g/mol

IUPAC Name

2-phenyl-5-pyridin-3-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C17H12N4O/c22-17-10-14(13-7-4-8-18-11-13)19-16-9-15(20-21(16)17)12-5-2-1-3-6-12/h1-11,20H

InChI Key

UZICBIVUUBNZHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=NC(=CC(=O)N3N2)C4=CN=CC=C4

Origin of Product

United States

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